BR102910

Beschreibung

Eigenschaften

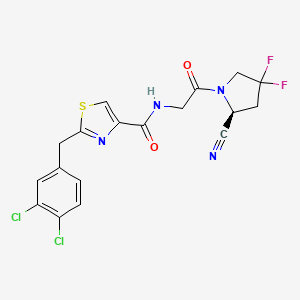

Molekularformel |

C18H14Cl2F2N4O2S |

|---|---|

Molekulargewicht |

459.3 g/mol |

IUPAC-Name |

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C18H14Cl2F2N4O2S/c19-12-2-1-10(3-13(12)20)4-15-25-14(8-29-15)17(28)24-7-16(27)26-9-18(21,22)5-11(26)6-23/h1-3,8,11H,4-5,7,9H2,(H,24,28)/t11-/m0/s1 |

InChI-Schlüssel |

JTSUDVSZJDOOJG-NSHDSACASA-N |

Isomerische SMILES |

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC(=C(C=C3)Cl)Cl)C#N |

Kanonische SMILES |

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CSC(=N2)CC3=CC(=C(C=C3)Cl)Cl)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

BR102910: A Technical Guide to its Mechanism of Action as a Selective Fibroblast Activation Protein (FAP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BR102910 is a potent and highly selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease with a well-documented role in the tumor microenvironment, fibrosis, and inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, inhibitory profile, and the preclinical evidence supporting its therapeutic potential. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals investigating FAP-targeted therapies.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the dipeptidyl peptidase IV (DPPIV/CD26) family.[1][2] It possesses both exopeptidase and endopeptidase activity, enabling it to cleave a variety of extracellular matrix (ECM) components.[1][2] FAP expression is tightly regulated, with low to undetectable levels in most normal adult tissues.[1][2] However, its expression is significantly upregulated on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial-derived cancers, as well as in areas of active tissue remodeling associated with fibrosis and inflammation.[1][2][3][4][5] This restricted expression pattern makes FAP an attractive therapeutic target for various pathologies.

Mechanism of Action of this compound

This compound exerts its pharmacological effect through the direct and selective inhibition of the enzymatic activity of FAP. By binding to the active site of the FAP protein, this compound blocks its ability to hydrolyze its substrates, thereby modulating downstream pathological processes.

Molecular Target: Fibroblast Activation Protein (FAP)

The primary molecular target of this compound is Fibroblast Activation Protein.[1][2][6] this compound has demonstrated potent, nanomolar-level inhibition of FAP activity.

Signaling Pathway

The inhibition of FAP by this compound directly impacts the tumor microenvironment and fibrotic processes. FAP's enzymatic activity contributes to ECM degradation, facilitating cancer cell invasion and metastasis. By inhibiting FAP, this compound is hypothesized to remodel the tumor stroma, potentially reducing tumor growth and progression.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for FAP over the closely related protease, Prolyl Oligopeptidase (PREP).

| Compound | Target | IC50 |

| This compound | FAP | 2 nM [6] |

| This compound | PREP | 49.00 µM[6][7] |

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro FAP Inhibition Assay

This protocol outlines a standard fluorogenic assay to determine the IC50 value of this compound against FAP.

Objective: To quantify the potency of this compound in inhibiting FAP enzymatic activity.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the FAP enzyme to each well, excluding the negative control wells.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation/emission wavelengths of 400/505 nm for AFC).

-

Calculate the rate of substrate hydrolysis.

-

Plot the percentage of FAP inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo FAP Inhibition Study in a Mouse Model

This protocol describes a general in vivo study to assess the FAP inhibitory activity of this compound in a mouse model.[6]

Objective: To evaluate the ability of this compound to inhibit FAP activity in a living organism.

Materials:

-

C57BL/6J mice[6]

-

This compound formulation for oral administration[6]

-

Vehicle control

-

Plasma and tissue collection supplies

-

FAP activity assay reagents (as described in 4.1)

Procedure:

-

Acclimate C57BL/6J mice to the laboratory conditions.

-

Divide the mice into treatment and control groups.

-

Administer this compound orally at various doses (e.g., 0-30 mg/kg) to the treatment groups.[6] Administer the vehicle to the control group.

-

At a specified time point after administration, collect blood samples to obtain plasma.

-

Optionally, collect relevant tissues and prepare tissue homogenates.

-

Measure the FAP enzymatic activity in the plasma and/or tissue homogenates using the in vitro FAP inhibition assay described in section 4.1.

-

Calculate the percentage of FAP inhibition for each dose group relative to the vehicle control group.

Therapeutic Potential

The selective inhibition of FAP by this compound presents a promising therapeutic strategy for several diseases.

-

Oncology: By targeting FAP in the tumor microenvironment, this compound may inhibit tumor growth, invasion, and metastasis.

-

Fibrosis: FAP is implicated in the pathogenesis of various fibrotic diseases, and its inhibition could offer a novel anti-fibrotic approach.

-

Type 2 Diabetes: this compound has been considered as a potential lead candidate for the treatment of type 2 diabetes.[1][2]

Conclusion

This compound is a potent and selective inhibitor of Fibroblast Activation Protein. Its mechanism of action is centered on the direct inhibition of FAP's enzymatic activity, which plays a crucial role in the pathophysiology of cancer and fibrotic diseases. The preclinical data summarized in this document provide a strong rationale for the continued investigation and development of this compound as a targeted therapeutic agent.

References

- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Disruption of Mouse Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.cuni.cz [dspace.cuni.cz]

- 4. Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

BR102910: A Potent and Selective Inhibitor of Fibroblast Activation Protein (FAP)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in the microenvironment of various pathologies, including cancer, fibrosis, and inflammation.[1] Its restricted expression pattern and enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, make it an attractive therapeutic target.[1] BR102910 has emerged as a novel, potent, and selective small molecule inhibitor of FAP, demonstrating significant promise in preclinical studies.[1] This technical guide provides a comprehensive overview of this compound, including its biochemical activity, selectivity, preclinical efficacy, and the experimental protocols used for its evaluation.

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of FAP with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been evaluated against closely related proteases, particularly Dipeptidyl Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP), demonstrating a favorable selectivity profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| Fibroblast Activation Protein (FAP) | 1[1] |

| Prolyl Oligopeptidase (PREP) | 49,000[2] |

| Dipeptidyl Peptidase IV (DPPIV) | >10,000* |

*Data from the primary publication is required for the precise DPPIV IC50 value.

Preclinical In Vivo Efficacy

The in vivo efficacy of this compound was demonstrated in a study using C57BL/6J mice.[1] Oral administration of this compound resulted in a dose-dependent inhibition of FAP activity, highlighting its potential for systemic therapeutic use.[2]

Table 2: In Vivo FAP Inhibition by this compound

| Animal Model | Administration Route | Dose Range (mg/kg) | Observed Effect |

| C57BL/6J mice | Oral | 0-30 | Significant dose-dependent FAP inhibition[2] |

*Detailed quantitative results from the in vivo study, such as the percentage of FAP inhibition at different doses and time points, are pending access to the full-text publication.

Experimental Protocols

In Vitro FAP Inhibition Assay

A fluorogenic assay is a common method to determine the in vitro inhibitory activity of compounds against FAP.

Principle: The assay measures the cleavage of a specific fluorogenic substrate by the FAP enzyme. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (this compound) and controls

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of recombinant human FAP to each well of the microplate.

-

Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC).

-

Calculate the initial reaction rates (V) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo FAP Inhibition Study

Animal Model: C57BL/6J mice are a commonly used inbred strain for in vivo studies.[1]

Principle: To assess the in vivo efficacy of this compound, the inhibitor is administered to the animals, and the FAP activity in plasma or tissue samples is measured ex vivo.

Procedure:

-

House C57BL/6J mice under standard laboratory conditions.

-

Administer this compound orally at various doses (e.g., 0, 3, 10, 30 mg/kg).[2]

-

At a specified time point after administration, collect blood samples via a suitable method (e.g., cardiac puncture) into tubes containing an anticoagulant.

-

Prepare plasma by centrifuging the blood samples.

-

Measure the FAP activity in the plasma samples using an ex vivo enzymatic assay, similar to the in vitro assay described above.

-

The percentage of FAP inhibition in the treated groups is calculated relative to the vehicle-treated control group.

-

Analyze the dose-response relationship to evaluate the in vivo potency of this compound.

Signaling Pathways and Experimental Workflows

FAP Signaling Pathway

FAP is known to influence several downstream signaling pathways that are critical in cancer progression and fibrosis. These include the PI3K/Akt and Ras-ERK pathways, which are involved in cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of FAP's role in activating these pathways.

References

Structure-Activity Relationship of BR102910: A Selective Fibroblast Activation Protein Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BR102910 has been identified as a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease implicated in a variety of pathological conditions, including cancer, fibrosis, and inflammation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its inhibitory activity and selectivity against related proteases. The document includes detailed experimental methodologies for key in vitro and in vivo assays, along with visualizations of the critical signaling pathways influenced by FAP. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of FAP-targeted therapeutics.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the dipeptidyl peptidase IV (DPPIV/CD26) family.[1] FAP exhibits both exopeptidase and endopeptidase activity, with the ability to cleave peptides after a proline residue. Its expression is highly restricted in healthy adult tissues but is significantly upregulated on activated fibroblasts, particularly cancer-associated fibroblasts (CAFs), in the tumor microenvironment, as well as in areas of tissue remodeling, such as fibrosis and inflammation.[1][2] This differential expression profile makes FAP an attractive therapeutic target for various diseases.

Structure-Activity Relationship of this compound

This compound, also referred to as compound 24 in its discovery publication, has been characterized as a FAP inhibitor with nanomolar potency and high selectivity.[2] The core of the SAR studies leading to the discovery of this compound involved systematic modifications of a chemical scaffold to optimize its binding affinity and selectivity for FAP over other closely related serine proteases like DPPIV and prolyl oligopeptidase (PREP).[2]

Quantitative Inhibitory Activity

While the specific IC50 values from the primary publication "Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor" by Jung et al. (2021) are not publicly available in the searched literature, the abstract and citing articles confirm its "nanomolar potency" and "high selectivity".[2] The following table outlines the intended structure for presenting such quantitative data.

| Compound ID | Modification | FAP IC50 (nM) | DPPIV IC50 (nM) | PREP IC50 (nM) | Selectivity (FAP vs. DPPIV) | Selectivity (FAP vs. PREP) |

| This compound (Compound 24) | Optimized Scaffold | Nanomolar Potency | High | High | High | High |

| Analog 1 | Modification A | - | - | - | - | - |

| Analog 2 | Modification B | - | - | - | - | - |

| Analog 3 | Modification C | - | - | - | - | - |

Table 1: Inhibitory Activity and Selectivity of this compound and Analogs. This table is structured to present the key quantitative data on the inhibitory potency and selectivity of this compound. The specific values are noted as "Nanomolar Potency" and "High" selectivity as per the abstract of the primary research article, with placeholders for data on its analogs which are not publicly available.

FAP Signaling Pathways

FAP expression and activity have been shown to influence several critical signaling pathways involved in cell proliferation, migration, and invasion. Understanding these pathways is crucial for elucidating the mechanism of action of FAP inhibitors like this compound.

References

In Vivo FAP Inhibition with BR102910: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective Fibroblast Activation Protein (FAP) inhibitor, BR102910. FAP is a compelling therapeutic target due to its limited expression in healthy adult tissues and significant upregulation in the tumor microenvironment, fibrotic tissues, and inflammatory sites.[1] this compound has emerged as a potent and selective inhibitor of FAP with demonstrated in vivo activity. This document consolidates the available preclinical data on this compound, details representative experimental protocols for its in vivo evaluation, and illustrates key signaling pathways associated with FAP activity.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the prolyl-specific peptidase family.[1] It possesses both exopeptidase and endopeptidase activities. While FAP expression is virtually undetectable in most normal adult tissues, it is significantly upregulated in sites of tissue remodeling, such as in fibrosis, inflammation, and the stroma of over 90% of epithelial cancers. This restricted expression pattern makes FAP an attractive target for diagnostic and therapeutic interventions.

This compound: A Selective FAP Inhibitor

This compound is a novel, orally active small molecule inhibitor of FAP. Preclinical studies have highlighted its nanomolar potency and high selectivity for FAP over other related proteases, such as Dipeptidyl Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP).[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | IC50 | Source |

| Fibroblast Activation Protein (FAP) | 1 nM | ProbeChem |

| Fibroblast Activation Protein (FAP) | 2 nM | MedchemExpress |

| Prolyl Oligopeptidase (PREP) | 49.00 µM | MedchemExpress |

Table 2: In Vivo Administration Details for this compound

| Parameter | Details | Source |

| Animal Model | C57BL/6J mice | MedchemExpress, GlpBio |

| Dosing Range | 0-30 mg/kg | MedchemExpress, GlpBio |

| Administration Route | Oral (once) | MedchemExpress, GlpBio |

| Observed Effect | Significant dose-dependent FAP inhibition | MedchemExpress, GlpBio |

FAP-Associated Signaling Pathways

FAP activity is implicated in various signaling pathways that promote tumor growth, invasion, and immunosuppression. The diagram below illustrates a simplified representation of key pathways influenced by FAP.

Caption: Simplified diagram of FAP-mediated signaling pathways and the inhibitory action of this compound.

Experimental Protocols for In Vivo FAP Inhibition

The following section outlines a representative experimental protocol for evaluating the in vivo efficacy of a FAP inhibitor like this compound. Please note that the specific protocol for the published this compound studies is not publicly available; this represents a general methodology based on standard practices in the field.

Animal Model

-

Species: C57BL/6J mice

-

Age: 8-10 weeks

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Drug Preparation and Administration

-

Formulation: this compound is prepared in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

-

Dose Levels: Based on available data, a dose-response study could include doses of 1, 3, 10, and 30 mg/kg. A vehicle control group is essential.

-

Administration: A single oral gavage is administered to each mouse.

Sample Collection and FAP Activity Assay

-

Time Points: Plasma and tissue samples (e.g., liver, kidney, tumor if applicable) are collected at various time points post-administration (e.g., 1, 4, 8, 24 hours) to assess the duration of FAP inhibition.

-

Sample Processing: Blood is collected via cardiac puncture into EDTA-containing tubes and centrifuged to obtain plasma. Tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

-

FAP Activity Assay: FAP enzyme activity in plasma and tissue homogenates is measured using a fluorogenic substrate specific for FAP. The fluorescence intensity is measured over time, and the rate of substrate cleavage is proportional to the FAP activity.

Data Analysis

-

FAP activity in the treated groups is expressed as a percentage of the activity in the vehicle control group.

-

Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of FAP inhibition at different doses and time points.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study of a FAP inhibitor.

Caption: A generalized workflow for an in vivo study evaluating a FAP inhibitor.

Conclusion

This compound is a promising selective FAP inhibitor with demonstrated in vivo efficacy. Its high potency and selectivity warrant further investigation for therapeutic applications in oncology and fibrotic diseases. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and drug development professionals working in this area. Further studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its therapeutic potential in various disease models.

References

BR102910: A Technical Overview for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR102910 is a novel, potent, and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease that has emerged as a promising therapeutic target for type 2 diabetes.[1][2] FAP is known to be upregulated in tissues undergoing remodeling, such as in fibrosis, inflammation, and cancer.[1] Its role in metabolic diseases stems from its ability to cleave and inactivate Fibroblast Growth Factor 21 (FGF21), a key hormone with beneficial effects on glucose and lipid metabolism.[1] By inhibiting FAP, this compound aims to increase the circulating levels of active FGF21, thereby exerting anti-diabetic effects. This document provides a comprehensive technical overview of the available research on this compound and its potential application in the field of type 2 diabetes.

Core Mechanism of Action: FAP Inhibition and FGF21 Potentiation

The primary mechanism of action of this compound is the selective inhibition of FAP. FAP's dipeptidyl peptidase and endopeptidase activity are responsible for the proteolytic inactivation of FGF21. FGF21 is a critical metabolic regulator that enhances insulin sensitivity, improves glucose uptake, and has beneficial effects on lipid profiles. In states of metabolic stress, such as type 2 diabetes, the activity of FGF21 is desirable. However, its short half-life, partly due to cleavage by FAP, limits its therapeutic potential.

This compound, by binding to and inhibiting FAP, is designed to prevent the degradation of FGF21. The resulting increase in the concentration of active FGF21 is then able to exert its downstream effects on various metabolic pathways, ultimately leading to improved glycemic control and other anti-diabetic outcomes.

Signaling Pathways

The proposed signaling cascade initiated by FAP inhibition with this compound and the subsequent potentiation of FGF21 signaling is depicted below.

Caption: Proposed mechanism of action of this compound in type 2 diabetes.

Quantitative Data

The available quantitative data for this compound primarily focuses on its in vitro inhibitory activity and selectivity.

| Parameter | Value | Target Enzyme/Protein | Notes |

| IC50 | 1-2 nM | Fibroblast Activation Protein (FAP) | Demonstrates potent inhibition of the target enzyme.[2] |

| Selectivity | High | Prolyl Oligopeptidase (PREP) | Exhibits high selectivity for FAP over other related proteases like PREP.[2] |

Note: At the time of this report, detailed quantitative data from in vivo studies in animal models of type 2 diabetes, such as changes in blood glucose, insulin levels, or body weight following this compound treatment, are not publicly available. The primary literature describes the in vivo FAP inhibition as "satisfactory" but does not provide specific numerical data.[1]

Experimental Protocols

Detailed experimental protocols for the in vivo evaluation of this compound are not fully disclosed in the publicly available literature. However, based on the abstract of the primary research article and protocols for similar FAP inhibitors, a general methodology can be inferred.

In Vitro FAP Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAP.

-

Methodology: A fluorogenic substrate for FAP is incubated with recombinant human FAP enzyme in the presence of varying concentrations of this compound. The rate of substrate cleavage is measured by detecting the fluorescent signal over time. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo FAP Inhibition in Mice (Inferred Protocol)

-

Objective: To assess the in vivo efficacy of this compound in inhibiting FAP activity.

-

Animal Model: C57BL/6J mice are typically used for initial in vivo profiling.[1] For type 2 diabetes studies, a diabetic mouse model such as diet-induced obese (DIO) mice or ob/ob mice would be appropriate for subsequent efficacy studies.

-

Drug Administration: this compound is administered orally.[3][4] The reported dose range for a single administration study is 0-30 mg/kg.[3][4] For chronic studies, a daily dosing regimen would be established.

-

Measurement of FAP Inhibition: At various time points after drug administration, blood samples and/or tissue homogenates (e.g., from liver, adipose tissue) are collected. FAP activity in these samples is measured using a specific FAP substrate assay, similar to the in vitro assay. The percentage of FAP inhibition is calculated relative to vehicle-treated control animals.

-

Metabolic Phenotyping (for diabetes models): In diabetic animal models, a range of metabolic parameters would be assessed, including:

-

Fasting and non-fasting blood glucose levels.

-

Plasma insulin and C-peptide levels.

-

Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Body weight and food intake.

-

Plasma lipid profiles (triglycerides, cholesterol).

-

Analysis of intact and cleaved FGF21 levels in plasma.

-

Experimental Workflow

The following diagram illustrates a typical preclinical research workflow for evaluating a novel FAP inhibitor like this compound for type 2 diabetes.

Caption: A generalized preclinical development workflow for this compound.

Clinical Development Status

As of the latest available information, there are no public records of this compound entering clinical trials for type 2 diabetes or any other indication. A search of clinical trial registries, including ClinicalTrials.gov, did not yield any results for this compound. Furthermore, the publicly accessible pipeline information from Boryung Pharmaceuticals, the company that developed this compound, does not currently list this specific compound in its clinical development stages.[5]

Conclusion and Future Directions

This compound represents a promising preclinical candidate for the treatment of type 2 diabetes based on its potent and selective inhibition of FAP. The proposed mechanism of action, centered on the potentiation of FGF21 signaling, is well-grounded in the current understanding of metabolic regulation. However, a comprehensive evaluation of its therapeutic potential is hampered by the lack of publicly available, detailed in vivo efficacy and safety data.

For drug development professionals, the next critical steps would involve:

-

Accessing the full preclinical data package: This would include detailed results from in vivo studies in relevant animal models of type 2 diabetes, providing the necessary quantitative data to assess its efficacy.

-

Conducting comprehensive safety and toxicology studies: A thorough evaluation of the safety profile of this compound is essential before it can be considered for clinical development.

-

Investigating the pharmacokinetics and pharmacodynamics in higher species: Understanding the behavior of the compound in species more closely related to humans is a crucial step in predicting its clinical performance.

The future development of this compound will be contingent on the successful completion of these preclinical milestones and a clear demonstration of a favorable efficacy and safety profile.

References

- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | FAP inhibitor | Probechem Biochemicals [probechem.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharm.boryung.co.kr [pharm.boryung.co.kr]

The Role of Fibroblast Activation Protein (FAP) in Fibrosis and the Therapeutic Potential of BR102910: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling therapeutic target in a range of fibrotic diseases and cancer.[1][2] Its expression is highly restricted in healthy adult tissues but is significantly upregulated on the surface of activated fibroblasts in areas of tissue remodeling, such as in fibrotic organs and the tumor stroma.[2][3] This differential expression pattern makes FAP an attractive target for therapies aiming to specifically modulate pathogenic fibroblast activity. BR102910 is a novel, potent, and selective inhibitor of FAP, showing promise as a therapeutic agent.[3] This technical guide provides an in-depth overview of the role of FAP in fibrosis, its enzymatic activity, and the preclinical data supporting the therapeutic potential of FAP inhibitors like this compound.

The Role of FAP in Fibrosis

FAP is a member of the prolyl-specific serine protease family and possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity.[2][3] Its expression on activated fibroblasts, often termed myofibroblasts, is a hallmark of fibrotic conditions affecting various organs, including the lungs, liver, heart, and kidneys.[4][5][6][7]

In the context of fibrosis, FAP contributes to the pathological remodeling of the extracellular matrix (ECM).[8] While its precise substrate repertoire is still being fully elucidated, known substrates of its endopeptidase activity include denatured type I and III collagen (gelatin), and it plays a role in the degradation of the ECM.[4][9] Proteomic studies have identified a range of other potential FAP substrates, including fibrillin-2 and lysyl oxidase-like-1, further implicating it in ECM dynamics.[1][9]

The expression of FAP itself is induced by pro-fibrotic cytokines, most notably Transforming Growth Factor-beta (TGF-β), through the canonical Smad signaling pathway.[8] This places FAP downstream of a key driver of fibrosis, positioning it as a critical effector molecule in the fibrotic cascade.

Quantitative Data on FAP Expression and Activity

The significant upregulation of FAP in fibrotic tissues compared to healthy tissues is a consistent finding across numerous studies and organ systems. This section summarizes key quantitative data related to FAP expression, its enzymatic activity, and the potency of the FAP inhibitor this compound.

| Parameter | Value | Tissue/Condition | Reference |

| This compound IC50 | 1 nM | In vitro FAP inhibition | [3] |

| FAP Kinetic Constant (Km) | 21 µM | Substrate: DRGETGP (from human collagen I) | [10] |

| FAP Kinetic Constant (kcat) | Varies up to 100-fold depending on substrate | Peptide substrates from human collagen I | [10] |

| FAP Expression (mRNA) | Significantly increased vs. healthy donors | Ischemic heart failure and hypertrophic cardiomyopathy | [6] |

| FAP-positive cells | 4077 ± 1746 cells/mm² (control) vs. 7327 ± 1741 cells/mm² (fibrotic) | Angiotensin II and phenylephrine-induced cardiac fibrosis in mice | [11] |

| FAP Activity | Elevated in cirrhotic liver vs. non-diseased liver | Human liver cirrhosis | [12] |

| FAP Upregulation | >20-fold higher vs. uninjured | Unilateral Ureteral Obstruction (UUO) model of kidney fibrosis in mice | [13] |

Signaling Pathways Involving FAP in Fibrosis

The signaling cascades leading to FAP expression and the downstream consequences of its enzymatic activity are crucial for understanding its role in fibrosis.

Upstream Regulation of FAP Expression:

The primary driver of FAP expression in fibroblasts is the pro-fibrotic cytokine TGF-β. The binding of TGF-β to its receptor initiates an intracellular signaling cascade that involves the phosphorylation and nuclear translocation of Smad2/3 transcription factors. These activated Smad complexes then bind to the FAP gene promoter, driving its transcription.[8]

Downstream Signaling of FAP Activity:

FAP's influence on cell behavior extends beyond simple ECM degradation. It interacts with cell surface receptors, particularly integrins, to modulate intracellular signaling pathways that promote a pro-fibrotic phenotype. This interaction can lead to the activation of Focal Adhesion Kinase (FAK), which in turn can activate downstream pathways such as the PI3K/AKT and Rac1 signaling cascades. These pathways are known to be involved in cell migration, proliferation, and survival, all of which are critical aspects of the fibrotic process.[4][14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of FAP in fibrosis and the evaluation of FAP inhibitors.

FAP Enzymatic Activity Assay

This protocol describes a fluorogenic assay to measure the enzymatic activity of FAP.

Materials:

-

Recombinant human FAP

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)

-

Assay buffer (e.g., PBS)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the FAP substrate in DMSO.

-

Dilute the recombinant FAP enzyme to the desired concentration in assay buffer.

-

For inhibitor studies, pre-incubate the FAP enzyme with varying concentrations of the inhibitor (e.g., this compound) for a specified time at 37°C.

-

Add the FAP substrate to each well of the 96-well plate.

-

Initiate the reaction by adding the FAP enzyme (or enzyme-inhibitor mixture) to the wells.

-

Immediately measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Monitor the increase in fluorescence over time. The rate of increase is proportional to the FAP enzyme activity.

-

For IC50 determination, plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This in vivo model is widely used to study pulmonary fibrosis and evaluate anti-fibrotic therapies.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Intratracheal instillation device

Procedure:

-

Anesthetize the mice.

-

Expose the trachea through a small incision.

-

Using a microsyringe, instill a single dose of bleomycin (typically 1-3 U/kg) in sterile saline directly into the trachea. Control animals receive saline only.

-

Suture the incision and allow the mice to recover.

-

Monitor the mice for signs of distress.

-

At a predetermined time point (e.g., 14 or 21 days post-instillation), euthanize the mice.

-

Harvest the lungs for analysis.

-

Assess fibrosis by:

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Quantify total collagen content in lung homogenates.

-

Immunohistochemistry: Stain for FAP and other fibrosis markers (e.g., α-SMA).

-

Gene Expression Analysis (qPCR): Measure the mRNA levels of fibrotic genes (e.g., Col1a1, Acta2, Fap).

-

Immunohistochemistry for FAP in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting FAP protein in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against FAP

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene to remove paraffin.

-

Rehydrate through a graded series of ethanol washes and finally in water.

-

-

Antigen Retrieval:

-

Heat the slides in antigen retrieval buffer to unmask the antigenic epitopes.

-

-

Blocking:

-

Incubate the sections with blocking solution to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary anti-FAP antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Incubate with a biotinylated secondary antibody.

-

-

Signal Amplification:

-

Incubate with a streptavidin-HRP conjugate.

-

-

Detection:

-

Apply the DAB substrate, which will produce a brown precipitate at the site of FAP expression.

-

-

Counterstaining:

-

Stain the nuclei with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through a graded ethanol series and xylene.

-

Mount with a coverslip using mounting medium.

-

-

Microscopy:

-

Visualize and quantify the FAP staining using a light microscope.

-

Conclusion

Fibroblast Activation Protein represents a highly specific and promising target for anti-fibrotic therapies. Its restricted expression in diseased tissues and its functional role in ECM remodeling and pro-fibrotic signaling pathways make it an attractive molecule for therapeutic intervention. Potent and selective inhibitors of FAP, such as this compound, are valuable tools for further elucidating the role of FAP in fibrosis and hold significant potential for the development of novel treatments for a wide range of fibrotic diseases. The experimental protocols and data presented in this guide provide a foundation for researchers and drug developers to advance the study of FAP and the development of next-generation anti-fibrotic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibroblast activation protein in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Fibroblast Activation Protein Alpha (FAPα) in Fibrosis: Beyond a Perspective Marker for Activated Stromal Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Circulating fibroblast activation protein activity and antigen levels correlate strongly when measured in liver disease and coronary heart disease | PLOS One [journals.plos.org]

- 13. Expression Profiling of Fibroblasts in Chronic and Acute Disease Models Reveals Novel Pathways in Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fibroblast activation protein increases metastatic potential of fibrosarcoma line HT1080 through upregulation of integrin-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

BR102910 and Cancer-Associated Fibroblasts: A Technical Guide to a Novel Therapeutic Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in cancer progression, metastasis, and therapeutic resistance. A key surface marker and functional mediator in CAFs is the Fibroblast Activation Protein (FAP), a serine protease with dipeptidyl peptidase and endopeptidase activity. Its restricted expression in normal adult tissues and high expression in the stroma of various cancers make it an attractive therapeutic target. BR102910 has emerged as a highly potent and selective FAP inhibitor.[1][2][3] While current research on this compound has primarily focused on its potential in metabolic diseases, its powerful FAP inhibition suggests significant therapeutic implications for oncology. This technical guide provides an in-depth overview of the core principles of targeting FAP in CAFs, with a focus on the known characteristics of this compound and the broader effects of FAP inhibition on key cancer-related signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the complex biological interactions to support further research and drug development in this promising area.

Introduction to this compound: A Selective FAP Inhibitor

This compound is a novel, orally available small molecule identified as a potent and selective inhibitor of Fibroblast Activation Protein (FAP).[2] FAP is a type II transmembrane serine protease that is overexpressed on reactive stromal fibroblasts in the majority of epithelial-derived cancers.[4][5] this compound exhibits nanomolar potency against FAP, with high selectivity over other related proteases like dipeptidyl peptidase IV (DPPIV) and prolyl oligopeptidase (PREP).[2][3]

Quantitative Data: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the available quantitative data on the inhibitory activity of this compound. It is important to note that this data is from a study focused on its potential for type 2 diabetes, and as of now, no public data is available on its efficacy in cancer models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. PREP (IC50 in µM) | Reference |

| FAP | 1-2 | 49.00 | [1][2] |

Table 2: In Vivo FAP Inhibition by this compound

| Animal Model | Doses Administered (mg/kg, oral) | Observed Effect | Reference |

| C57BL/6J mice | 0-30 | Dose-dependent FAP inhibition | [1][3] |

FAP's Role in Cancer-Associated Fibroblasts and the Tumor Microenvironment

CAFs are a heterogeneous population of activated fibroblasts within the TME that contribute to tumorigenesis by secreting growth factors, cytokines, and extracellular matrix (ECM) components. FAP expression on CAFs is correlated with poor prognosis in various cancers and is involved in:

-

ECM Remodeling: FAP's collagenase/gelatinase activity contributes to the degradation and remodeling of the ECM, facilitating cancer cell invasion and migration.[6][7]

-

Immunosuppression: FAP-expressing CAFs can create an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs) and reducing the infiltration of cytotoxic CD8+ T cells.[8][9]

-

Angiogenesis: FAP is implicated in promoting the formation of new blood vessels within the tumor.[10]

-

Signaling Crosstalk: FAP modulates key signaling pathways that drive cancer progression.

Key Signaling Pathways Modulated by FAP Inhibition in CAFs

Inhibition of FAP activity is expected to disrupt the pro-tumorigenic functions of CAFs by modulating several key signaling pathways. The following sections detail these pathways, with diagrams generated using Graphviz to illustrate the molecular interactions.

STAT3 Signaling Pathway

FAP expression in CAFs can lead to the activation of the STAT3 signaling pathway, which in turn promotes the secretion of C-C motif chemokine ligand 2 (CCL2), a potent chemoattractant for MDSCs. This creates an immunosuppressive TME. FAP inhibition has been shown to reduce the phosphorylation of STAT3, thereby disrupting this cascade.

TGF-β Signaling Pathway

Transforming Growth Factor-β (TGF-β) is a crucial cytokine in the TME that promotes fibrosis and CAF activation. TGF-β1 can induce the expression of FAP in various cells within the glioblastoma microenvironment.[11] FAP, in turn, can influence TGF-β signaling, creating a feedback loop that enhances the pro-tumorigenic activity of CAFs. FAP inhibition is a potential strategy to disrupt this crosstalk.

Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway plays a role in fibroblast activation and tissue fibrosis.[12] Overexpression of FAP has been shown to upregulate components of the Hedgehog pathway, such as Sonic Hedgehog (SHH) and Gli1, in lung cancer cells. While direct evidence in CAFs is still emerging, it is plausible that FAP inhibition could downregulate this pro-tumorigenic pathway in the stroma.

Hippo/YAP1 Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. The transcriptional co-activator YAP1, a major downstream effector of the Hippo pathway, is often activated in CAFs and promotes their pro-tumorigenic functions.[13] The interplay between FAP and the Hippo/YAP1 pathway is an active area of research, and targeting FAP may have downstream effects on YAP1 activity.

Experimental Protocols

The following protocols are generalized from studies on FAP inhibitors and CAFs. They can be adapted for the investigation of this compound's effects on CAF biology.

Isolation and Culture of Cancer-Associated Fibroblasts

-

Tissue Digestion: Fresh tumor tissue is minced and digested using a cocktail of enzymes such as collagenase and hyaluronidase.

-

Fibroblast Isolation: CAFs can be isolated by plastic adherence, where fibroblasts selectively attach to culture dishes, or by fluorescence-activated cell sorting (FACS) using CAF-specific markers like FAP, α-SMA, and Podoplanin, while excluding epithelial (EpCAM) and immune (CD45) cells.

-

Cell Culture: Isolated CAFs are cultured in fibroblast growth medium. Their phenotype should be regularly verified by checking for the expression of activation markers.

CAF and Cancer Cell Co-culture Assays

-

Indirect Co-culture: CAFs and cancer cells are cultured in separate chambers of a transwell plate, allowing for the exchange of secreted factors.

-

Direct Co-culture: CAFs and cancer cells are cultured in the same dish. Cells can be pre-labeled with fluorescent dyes for identification.

-

3D Co-culture: CAFs and cancer cells are embedded in a 3D matrix, such as Matrigel or collagen, to better mimic the in vivo TME.[14]

-

Treatment: this compound or other FAP inhibitors are added to the co-culture medium at various concentrations to assess their effects on cell behavior.

Western Blot Analysis of Signaling Pathway Activation

-

Cell Lysis: CAFs, either in monoculture or co-culture, are treated with this compound for various times and at different concentrations. Cells are then lysed to extract proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., STAT3, Smad2/3, FAK, YAP1).

-

Detection and Quantification: After incubation with a secondary antibody, the protein bands are visualized and quantified to determine the effect of this compound on protein phosphorylation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: RNA is extracted from treated and control CAFs, and its quality and quantity are assessed. cDNA is then synthesized from the RNA.

-

qPCR: The expression of target genes (e.g., CCL2, FAP, Gli1, CTGF) is quantified by qPCR using gene-specific primers.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene for normalization.

Cell Migration and Invasion Assays

-

Wound Healing Assay: A scratch is made in a confluent monolayer of CAFs, and the rate of wound closure is monitored over time in the presence or absence of this compound.

-

Transwell Invasion Assay: CAFs are seeded in the upper chamber of a transwell insert coated with a basement membrane extract. The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower chamber is quantified after treatment with this compound.

Future Directions and Conclusion

This compound represents a promising new tool for targeting FAP-positive CAFs in the TME. Its high potency and selectivity make it an excellent candidate for further investigation in oncological applications. Future research should focus on:

-

Evaluating the anti-tumor efficacy of this compound in preclinical cancer models, both as a monotherapy and in combination with other treatments such as immunotherapy and chemotherapy.

-

Elucidating the precise downstream effects of this compound on the key signaling pathways (STAT3, TGF-β, Hedgehog, Hippo/YAP1) in CAFs through detailed dose-response studies.

-

Investigating the impact of this compound on the immunosuppressive TME, including its effects on the recruitment and function of various immune cell populations.

-

Exploring the potential of this compound as a component of antibody-drug conjugates (ADCs) or as a targeting agent for radionuclide therapy to specifically deliver cytotoxic agents to the tumor stroma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | FAP inhibitor | Probechem Biochemicals [probechem.com]

- 3. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific inhibition of fibroblast activation protein (FAP)-alpha prevents tumor progression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Dark Side of Fibroblasts: Cancer-Associated Fibroblasts as Mediators of Immunosuppression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Fibroblast Activation Protein by Transforming Growth Factor Beta-1 in Glioblastoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hedgehog signaling controls fibroblast activation and tissue fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of Hippo/YAP1 in cancer-associated fibroblasts: Literature review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

BR102910: A Technical Overview of Selectivity for Prolyl Endopeptidase (PREP) over Dipeptidyl Peptidase IV (DPPIV)

For Immediate Release

This technical guide provides an in-depth analysis of the enzymatic selectivity of the research compound BR102910. Primarily identified as a potent and selective inhibitor of Fibroblast Activation Protein (FAP), its activity against other related serine proteases, specifically Prolyl Endopeptidase (PREP) and Dipeptidyl Peptidase IV (DPPIV), is of significant interest to researchers in drug development. This document collates available quantitative data, details relevant experimental methodologies, and provides visual representations of key concepts and workflows.

Introduction to Target Enzymes

Dipeptidyl Peptidase IV (DPPIV) , also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase. It plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various peptide hormones, including the incretins GLP-1 and GIP.[1] Inhibition of DPPIV is a validated therapeutic strategy for the management of type 2 diabetes.[2]

Prolyl Endopeptidase (PREP) , also called prolyl oligopeptidase (POP), is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[3] PREP is implicated in the metabolism of neuropeptides and peptide hormones in the brain, making it a target for neurological and psychiatric disorders.[4]

Given that both enzymes act on proline-containing peptides, the selectivity of any new inhibitor is a critical parameter in determining its potential therapeutic application and off-target effects.

Quantitative Inhibitory Activity of this compound

This compound has been evaluated for its inhibitory potency against both PREP and DPPIV. The compound demonstrates a significant preference for other enzymes, with weaker inhibition observed for PREP and DPPIV. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Enzyme | Inhibitor | IC50 Value | Selectivity (PREP/DPPIV) |

| Prolyl Endopeptidase (PREP) | This compound | 49.00 µM | - |

| Dipeptidyl Peptidase IV (DPPIV) | This compound | >100 µM | >2.04 |

The IC50 value for DPPIV was reported to be >100 µM in the primary literature describing this compound.

Experimental Protocols for Enzyme Inhibition Assays

The determination of IC50 values for this compound against DPPIV and PREP involves specific enzyme inhibition assays. The following are detailed, representative protocols for these assays based on standard laboratory methods.

DPPIV Inhibition Assay Protocol

This assay quantifies the activity of DPPIV by measuring the fluorescence of a product released from a synthetic substrate.

Materials and Reagents:

-

Human recombinant DPPIV enzyme

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)

-

DPPIV Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Dilute the human recombinant DPPIV enzyme to a working concentration in the assay buffer.

-

Prepare the H-Gly-Pro-AMC substrate solution in the assay buffer.

-

Perform serial dilutions of this compound in the solvent to create a range of test concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank/Background Wells: Add assay buffer and solvent (no enzyme or inhibitor).

-

100% Activity Wells (Negative Control): Add diluted DPPIV enzyme, assay buffer, and solvent.

-

Positive Control Wells: Add diluted DPPIV enzyme, assay buffer, and a known concentration of Sitagliptin.

-

Inhibitor Wells: Add diluted DPPIV enzyme, assay buffer, and the corresponding serial dilution of this compound.

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the DPPIV substrate solution to all wells.

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

-

Monitor the increase in fluorescence over a set period (e.g., 30 minutes) as the AMC is cleaved from the substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each this compound concentration relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

PREP Inhibition Assay Protocol

This assay is similar in principle to the DPPIV assay, utilizing a fluorogenic substrate specific to PREP.

Materials and Reagents:

-

Human recombinant PREP enzyme

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

PREP Substrate: Z-Gly-Pro-AMC (Benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin)

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Z-Pro-Prolinal)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Dilute the human recombinant PREP enzyme to a working concentration in the assay buffer.

-

Prepare the Z-Gly-Pro-AMC substrate solution in the assay buffer.

-

Perform serial dilutions of this compound in the solvent.

-

-

Assay Setup:

-

Set up Blank, 100% Activity, Positive Control, and Inhibitor wells in a 96-well plate as described in the DPPIV protocol, substituting PREP-specific reagents.

-

-

Pre-incubation:

-

Mix the components and pre-incubate the plate at 30°C or 37°C for a specified time (e.g., 10 minutes).

-

-

Reaction Initiation:

-

Add the PREP substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Read the plate in a fluorescence microplate reader at the appropriate wavelengths, taking kinetic readings over time.

-

-

Data Analysis:

-

Analyze the data as described in the DPPIV protocol to calculate the IC50 value of this compound for PREP.

-

Visualizations

Logical Relationship: Enzyme Selectivity

The following diagram illustrates the concept of this compound's selectivity. The compound shows a significantly higher inhibitory potency (lower IC50) for FAP compared to its activity against PREP and DPPIV.

Caption: Comparative inhibitory activity of this compound against FAP, PREP, and DPPIV.

Experimental Workflow: IC50 Determination

The diagram below outlines the sequential steps involved in determining the IC50 value of an inhibitor in a typical fluorescence-based enzymatic assay.

References

In-Depth Technical Guide to CAS Number 2505339-54-6 (BR102910)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 2505339-54-6, also known as BR102910, is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed in the stroma of various pathological conditions, including cancer, fibrosis, and arthritis, while its expression in healthy adult tissues is limited. This differential expression pattern makes FAP an attractive therapeutic target. This compound has demonstrated significant potential in preclinical studies, primarily through its ability to modulate the tumor microenvironment and affect key signaling pathways involved in cell proliferation, migration, and invasion. This document provides a comprehensive technical overview of the properties, biological activity, and experimental data related to this compound.

Physicochemical Properties

This compound is a white to off-white solid compound. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2505339-54-6 | N/A |

| Synonym | This compound | [1][2] |

| Molecular Formula | C₁₈H₁₄Cl₂F₂N₄O₂S | [2][3] |

| Molecular Weight | 459.3 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Purity | >98.00% | [4] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | [5][6] |

| Storage | Store at -20°C | [3][4] |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of Fibroblast Activation Protein (FAP) with an IC₅₀ value of 2 nM.[1] It exhibits high selectivity over other related proteases such as Dipeptidyl Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP), with an IC₅₀ of 49.00 μM for PREP.[1] The primary mechanism of action of this compound is the inhibition of the enzymatic activity of FAP. FAP is known to play a crucial role in remodeling the extracellular matrix and is implicated in several signaling pathways that promote tumor growth and metastasis.

Signaling Pathways

FAP has been shown to influence several key signaling pathways involved in oncogenesis. Inhibition of FAP by this compound is expected to modulate these pathways, thereby exerting its anti-tumor effects.

-

PI3K/AKT Pathway: FAP expression has been linked to the activation of the PI3K/AKT pathway, which is a critical regulator of cell survival, proliferation, and growth.[1][2][3] Inhibition of FAP may lead to the downregulation of this pathway.

-

Ras-ERK Pathway: The Ras-ERK signaling cascade is another crucial pathway in cancer, controlling cell proliferation, differentiation, and survival. FAP has been implicated as an upstream regulator of this pathway.[2]

-

SHH/GLI1 Pathway: The Sonic Hedgehog (SHH)/GLI1 signaling pathway is involved in embryonic development and its aberrant activation is linked to various cancers. FAP overexpression has been shown to upregulate SHH/Gli1 signaling.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols related to the evaluation of this compound.

In Vivo FAP Inhibition Study

An in vivo study demonstrated that this compound exhibits significant, dose-dependent FAP inhibition in C57BL/6J mice.[1]

-

Animal Model: C57BL/6J mice.

-

Compound Administration: this compound was administered orally at doses ranging from 0 to 30 mg/kg.[1]

-

Formulation: For in vivo experiments, a recommended formulation involves preparing a stock solution in DMSO and then diluting it with a suitable vehicle such as corn oil or a solution of 20% SBE-β-CD in saline. To aid dissolution, heating and/or sonication can be used. It is advised to prepare the working solution fresh on the day of use.

-

Efficacy Evaluation: FAP inhibition efficacy was assessed, though the specific biomarker or imaging modality used was not detailed in the available literature.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 2 nM | Fibroblast Activation Protein (FAP) | [1] |

| IC₅₀ | 49.00 μM | Prolyl Oligopeptidase (PREP) | [1] |

Safety and Toxicology

Currently, there is a lack of publicly available, detailed safety and toxicology data specifically for this compound. General safety assessments for FAP-targeting compounds, such as FAP-activated prodrugs, have shown a significant therapeutic window with no obvious toxicity in preclinical models. However, a comprehensive safety evaluation for this compound, including acute and chronic toxicity studies, would be required for further clinical development. No Material Safety Data Sheet (MSDS) specific to this compound was found in the public domain.

Conclusion

This compound (CAS 2505339-54-6) is a potent and selective FAP inhibitor with promising preclinical activity. Its ability to inhibit FAP at nanomolar concentrations and its high selectivity make it a valuable tool for studying the role of FAP in various diseases and a potential candidate for therapeutic development. Further studies are warranted to elucidate the detailed mechanisms of its action on downstream signaling pathways and to establish a comprehensive safety profile. The provided information serves as a foundational guide for researchers and drug development professionals interested in this compound.

References

- 1. Identification of this compound as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Small Molecule Inhibition of ERK Dimerization Prevents Tumorigenesis by RAS-ERK Pathway Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

BR102910: A Potent and Selective Inhibitor of Fibroblast Activation Protein (FAP)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BR102910 has emerged as a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease implicated in a variety of pathological conditions, including cancer, fibrosis, and inflammation. With nanomolar potency against FAP and significant selectivity over related proteases, this compound presents a valuable tool for preclinical research and a promising candidate for therapeutic development. This guide provides a comprehensive overview of the biological activity of this compound, its inhibitory potency (IC50), detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and experimental workflows.

Biological Activity and Mechanism of Action

This compound exerts its biological effect through the direct inhibition of the enzymatic activity of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. It is minimally expressed in healthy adult tissues but is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) and in areas of active tissue remodeling.

By inhibiting FAP, this compound interferes with key pathological processes. FAP's enzymatic activity is involved in the degradation and remodeling of the extracellular matrix (ECM), which facilitates tumor invasion, metastasis, and fibrosis. FAP is also understood to modulate signaling pathways that promote cell proliferation and survival. The targeted inhibition of FAP by this compound, therefore, represents a strategic approach to disrupt the tumor microenvironment and mitigate fibrotic disease progression.

Signaling Pathway of FAP Inhibition

The precise signaling cascades modulated by FAP are complex and context-dependent. However, a general understanding involves its role in processing bioactive peptides and remodeling the ECM, which in turn influences cell behavior. Inhibition of FAP by this compound is expected to disrupt these processes.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has demonstrated potent and selective inhibition of FAP. The following table summarizes the reported IC50 values.

| Compound | Target | IC50 Value | Selectivity vs. PREP |

| This compound | FAP | 1-2 nM | ~24,500 - 49,000-fold |

| PREP | 49.00 µM | - |

Note: IC50 values can vary slightly depending on the specific assay conditions.

Experimental Protocols

The determination of the IC50 value of this compound against FAP involves a robust in vitro enzymatic assay. The following is a representative protocol based on established methods for FAP inhibitor characterization.

Disclaimer: The following protocol is a representative example. The precise experimental details for the characterization of this compound may differ and are detailed in the primary publication, which was not available in its entirety at the time of this writing.

In Vitro FAP Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FAP.

Materials:

-

Recombinant human FAP (rhFAP)

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

This compound (test compound)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Enzyme and Substrate Preparation:

-

Dilute rhFAP to the desired concentration in assay buffer.

-

Dilute the fluorogenic FAP substrate to the desired concentration in assay buffer.

-

-

Assay Execution:

-

Add a defined volume of the diluted this compound solutions (or vehicle control) to the wells of the 96-well plate.

-

Add the diluted rhFAP solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) kinetically over a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic read).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of an enzyme inhibitor.

Conclusion

This compound is a potent and highly selective inhibitor of Fibroblast Activation Protein. Its ability to potently inhibit FAP at nanomolar concentrations, coupled with its significant selectivity over related proteases, makes it an invaluable research tool for elucidating the role of FAP in various diseases. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working on the development of novel therapeutics targeting FAP. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.

Methodological & Application

Application Notes and Protocols for BR102910 in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR102910 is a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease with dual exopeptidase and endopeptidase activities.[1] FAP expression is minimal in normal adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs). This restricted expression pattern makes FAP an attractive therapeutic target for various cancers. FAP is implicated in promoting tumor growth, invasion, and metastasis through remodeling of the extracellular matrix and modulation of intracellular signaling pathways.[2][3] Preclinical studies using the C57BL/6J mouse model have demonstrated the in vivo FAP inhibition efficacy of this compound.[1]

These application notes provide a detailed, representative experimental protocol for evaluating the anti-tumor efficacy of this compound in preclinical mouse models of cancer. The protocols are based on established methodologies for studying FAP inhibitors and general best practices for in vivo cancer research.

Data Presentation

Table 1: Representative In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Colon Cancer (CT26)

| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | - |

| This compound | 10 | 900 ± 180 | 40 |

| This compound | 30 | 525 ± 120 | 65 |

| This compound | 100 | 300 ± 80 | 80 |

Data are presented as mean ± standard deviation and are hypothetical, based on typical results for FAP inhibitors.

Table 2: Pharmacokinetic Profile of this compound in C57BL/6J Mice

| Parameter | Value |

| Route of Administration | Oral (p.o.) |

| Dose (mg/kg) | 30 |

| Cmax (ng/mL) | 1200 |

| Tmax (h) | 1 |

| Half-life (t½) (h) | 6 |

| Bioavailability (%) | 45 |

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Syngeneic Tumor Model

This protocol describes the evaluation of this compound's anti-tumor activity in an immunocompetent mouse model, which is crucial for studying interactions with the tumor microenvironment.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

CT26 colon carcinoma cells (or other suitable syngeneic cell line)

-

6-8 week old female BALB/c mice

-

Sterile PBS

-

Trypan blue solution

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Syringes and needles (27G)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Cell Implantation:

-